Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate
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Overview
Description
Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate: is an organic compound with the molecular formula C18H19NO4 It is a derivative of benzenecarboxylate and is characterized by the presence of an isopropylphenoxy group and a carbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate typically involves the following steps:
Formation of the Isopropylphenoxy Group: This step involves the reaction of 4-isopropylphenol with a suitable reagent to introduce the isopropylphenoxy group.
Coupling with Benzenecarboxylate: The isopropylphenoxy compound is then coupled with benzenecarboxylate under specific reaction conditions to form the desired product.
Common reagents used in these reactions include:
Catalysts: Palladium-based catalysts are often used to facilitate the coupling reactions.
Solvents: Organic solvents such as dichloromethane or toluene are typically employed.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include:
Scalability: Ensuring that the synthetic route can be scaled up without significant loss of yield or purity.
Cost-effectiveness: Using cost-effective reagents and optimizing reaction conditions to reduce production costs.
Environmental Impact: Implementing green chemistry principles to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate can be compared with other similar compounds, such as:
Methyl 2-{[(4-tert-butylphenoxy)carbonyl]amino}benzenecarboxylate: Similar structure but with a tert-butyl group instead of an isopropyl group.
Methyl 2-{[(4-methylphenoxy)carbonyl]amino}benzenecarboxylate: Similar structure but with a methyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(4-propan-2-ylphenoxy)carbonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12(2)13-8-10-14(11-9-13)23-18(21)19-16-7-5-4-6-15(16)17(20)22-3/h4-12H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPXMPWTCOTNAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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